15-deoxy-Delta12,14-Prostaglandin J2 Glutathione

PPARγ covalent ligand X-ray crystallography

15-deoxy-Δ12,14-Prostaglandin J2 Glutathione (15d-PGJ2-GS; CAS 537695-15-1; molecular formula C₃₀H₄₅N₃O₉S; molecular weight 623.76) is a non-enzymatic Michael adduct formed between the electrophilic cyclopentenone prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and the thiol group of glutathione (GSH). The compound represents the primary intracellular metabolite of 15d-PGJ2 in hepatic and immune cells, wherein the carbonyl at C-11 is reduced to a hydroxyl, and the glutathione moiety is subsequently hydrolyzed to a cysteine conjugate.

Molecular Formula C30H45N3O9S
Molecular Weight 623.762
CAS No. 537695-15-1
Cat. No. B593415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-deoxy-Delta12,14-Prostaglandin J2 Glutathione
CAS537695-15-1
Synonyms15-deoxy-Δ12,14-PGJ2 Glutathione
Molecular FormulaC30H45N3O9S
Molecular Weight623.762
Structural Identifiers
SMILESCCCCCC=CC=C1C(C(CC1=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)CC=CCCCC(=O)O
InChIInChI=1S/C30H45N3O9S/c1-2-3-4-5-6-9-12-20-21(13-10-7-8-11-14-27(36)37)25(17-24(20)34)43-19-23(29(40)32-18-28(38)39)33-26(35)16-15-22(31)30(41)42/h6-7,9-10,12,21-23,25H,2-5,8,11,13-19,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b9-6+,10-7-,20-12+/t21-,22+,23+,25?/m1/s1
InChIKeyPJVSKAKTGJJITI-PDGFTGTKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-deoxy-Δ12,14-Prostaglandin J2 Glutathione (CAS 537695-15-1): A Defined Cyclopentenone Prostaglandin–Glutathione Adduct for Redox and Inflammation Research


15-deoxy-Δ12,14-Prostaglandin J2 Glutathione (15d-PGJ2-GS; CAS 537695-15-1; molecular formula C₃₀H₄₅N₃O₉S; molecular weight 623.76) is a non-enzymatic Michael adduct formed between the electrophilic cyclopentenone prostaglandin 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) and the thiol group of glutathione (GSH) . The compound represents the primary intracellular metabolite of 15d-PGJ2 in hepatic and immune cells, wherein the carbonyl at C-11 is reduced to a hydroxyl, and the glutathione moiety is subsequently hydrolyzed to a cysteine conjugate [1]. Unlike its highly reactive and transient parent 15d-PGJ2, which possesses an α,β-unsaturated carbonyl moiety that readily forms covalent adducts with cellular thiols, 15d-PGJ2-GS is a structurally defined, stable conjugate that serves both as a metabolic endpoint and as a direct probe for studying glutathione-dependent signaling, PPARγ activation, and multidrug resistance protein (MRP)-mediated transport [2][3].

Why 15-deoxy-Δ12,14-PGJ2 Glutathione Cannot Be Replaced by 15d-PGJ2, Non-Electrophilic Analogs, or Synthetic PPARγ Agonists


The structurally related compounds most likely to be considered as substitutes—parent 15d-PGJ2, 9,10-dihydro-15d-PGJ2 (a non-electrophilic analog), CAY10410 (a glutathione-conjugation-resistant PPARγ agonist), or synthetic thiazolidinediones such as rosiglitazone—differ fundamentally from 15d-PGJ2-GS in their mechanism of receptor engagement, metabolic fate, and transport specificity. Parent 15d-PGJ2 is a highly reactive electrophile that undergoes rapid, non-specific covalent modification of numerous protein targets, making its biological effects highly context-dependent and difficult to attribute to a single pathway [1]. In contrast, 15d-PGJ2-GS is a specific, metabolically formed conjugate that engages PPARγ through a structurally defined covalent interaction at Cys285, as resolved by X-ray crystallography, and is a substrate for ATP-dependent efflux by MRP1 and MRP3 with defined Michaelis-Menten kinetics (Km 1.4 and 2.9 μM, respectively) [2][3]. Non-electrophilic analogs such as 9,10-dihydro-15d-PGJ2 and CAY10410 retain PPARγ agonist activity but fail to recapitulate the glutathione-dependent modulation of transcription factor activity (e.g., NF-κB p65 glutathionylation) and the MRP-mediated attenuation of biological effects that are intrinsic to the glutathione conjugate [4][5]. These mechanistic divergences preclude generic interchangeability for applications requiring metabolic pathway tracing, glutathione conjugate transport studies, or investigation of covalent PPARγ activation mechanisms.

Quantitative Differentiation Evidence for 15-deoxy-Δ12,14-PGJ2 Glutathione: Head-to-Head and Cross-Study Comparisons


Covalent PPARγ Ligand Binding Domain Engagement via Cys285: 15d-PGJ2-GS vs Rosiglitazone

X-ray crystallographic analysis of the PPARγ ligand binding domain (LBD) complexed with 15d-PGJ2-GS (PDB ID: 2ZK2, resolution 2.26 Å) reveals that the glutathione conjugate forms a covalent bond with Cys285, a cysteine residue critical for receptor activation, whereas the synthetic agonist rosiglitazone binds non-covalently within the canonical ligand-binding pocket [1]. The covalent attachment occurs via the electrophilic cyclopentenone moiety of 15d-PGJ2 following glutathione conjugation, representing a structurally distinct activation mechanism that cannot be reproduced by non-covalent synthetic PPARγ agonists.

PPARγ covalent ligand X-ray crystallography nuclear receptor

ATP-Dependent MRP1/MRP3 Transport Kinetics: 15d-PGJ2-SG vs Parent 15d-PGJ2

Membrane vesicles derived from MCF7 cells stably expressing human MRP1 or MRP3 supported efficient, ATP-dependent transport of 15d-PGJ2-SG with Km values of 1.4 μM (MRP1) and 2.9 μM (MRP3) [1]. In contrast, the parent compound 15d-PGJ2 is not a substrate for MRP-mediated transport; its cellular accumulation and cytotoxicity are attenuated only after intracellular conjugation to GSH and subsequent MRP-mediated efflux of the resulting 15d-PGJ2-SG conjugate [1]. Expression of MRP1 or MRP3 conferred approximately 2-fold protection from 15d-PGJ2 cytotoxicity compared with parental MRP-minus MCF7 cells, an effect that was reversed by depletion of intracellular glutathione with buthionine sulfoximine [1].

MRP1 MRP3 glutathione conjugate drug efflux multidrug resistance

GST Isozyme Inhibition Potency: 15d-PGJ2-SG vs Parent 15d-PGJ2

Both 15d-PGJ2 and its glutathione conjugate 15d-PGJ2-SG potently inhibit recombinant human GST isozymes (GSTM1a-1a, GSTA1-1, GSTP1a-1a) with Ki values in the range of 0.15–2.0 μM, indicating avid non-covalent association with the GST active site or substrate-binding region [1]. While the parent 15d-PGJ2 additionally inactivates GSTP1-1 through irreversible covalent modification of free thiols, 15d-PGJ2-SG achieves comparable inhibitory potency via non-covalent binding, suggesting sequestration as the dominant inhibitory mechanism [1][2].

glutathione S-transferase enzyme inhibition Ki GST P1-1

Metabolic Conversion Specificity in HepG2 Cells: 15d-PGJ2-GS as the Primary Metabolite

In HepG2 hepatocellular carcinoma cells, 15d-PGJ2 is primarily converted to a glutathione conjugate in which the carbonyl at C-11 is reduced to a hydroxyl, with subsequent hydrolysis of the glutathione moiety (loss of glutamic acid and glycine) yielding the corresponding cysteine conjugate [1]. This metabolic route is distinct from that of PGJ2 in HCA-7 colorectal cancer cells, where approximately 70% of PGJ2 is esterified to GSH within 2 hours, and is also distinct from PGA2 and PGJ2 conjugation, which is catalyzed by specific GST isozymes (GSTA1-1, GSTM1a-1a, GSTP1-1) with rates up to 5.4-fold above the non-enzymatic background [2][3].

drug metabolism HepG2 glutathione conjugation cyclopentenone prostaglandin

Differential Protein Modification Selectivity: 15d-PGJ2-GS Pathway vs PGA1 Conjugate Pathway

Biotinylated derivatives of 15d-PGJ2 (15d-PGJ2-B) and PGA1 (PGA1-B) exhibit marked quantitative and qualitative differences in their binding to cellular proteins, a selectivity that is differentially modulated by the presence of glutathione (GSH) both in vitro and in intact cells [1]. The protein modification pattern of 15d-PGJ2 is distinct from that of PGA1, and the formation of the respective GSH conjugates differentially influences the intensity and specificity of protein adduction. This differential selectivity is relevant because the biological effects of cyclopentenone prostaglandins are mediated in part by covalent adduct formation with critical signaling proteins such as GSTP1-1, Keap1, and IKKβ [1][2].

protein modification electrophilic lipid redox signaling biotinylated probe

Endogenous Formation in Immune Cells: 15d-PGJ2-GS and 15d-PGJ2-Cys as Biomarkers of the PGD2/15dPGJ2 Pathway

Endogenous formation of 15d-PGJ2-GS and its downstream metabolite 15d-PGJ2-Cys has been demonstrated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, LPS-activated primary murine macrophages, and IgE receptor-stimulated human mast cells, with biosynthesis dependent on microsomal glutathione S-transferase 3 (MGST3) [1]. In contrast to the parent 15d-PGJ2, which is detected only at low picomolar concentrations in biological fluids and whose in vivo formation has been questioned, 15d-PGJ2-GS and 15d-PGJ2-Cys are robustly detectable conjugates that serve as reliable readouts of PGD2/15dPGJ2 pathway activity. Furthermore, inhibition of microsomal prostaglandin E synthase-1 (mPGES-1) preserves PGD2 and its metabolites including 15d-PGJ2 and its conjugates, highlighting the pathway specificity of these biomarkers [1][2].

biomarker PGD2 pathway mPGES-1 macrophage mast cell

High-Value Research and Industrial Applications for 15-deoxy-Δ12,14-PGJ2 Glutathione Based on Quantitative Evidence


Structural Biology of Covalent PPARγ Modulation: Co-Crystallization and Binding Assays

15d-PGJ2-GS is the definitive ligand for studying covalent PPARγ activation by endogenous lipid metabolites. Its co-crystal structure with the PPARγ LBD (PDB 2ZK2, 2.26 Å) establishes the structural basis for covalent engagement of Cys285, providing a validated starting point for fragment-based drug design targeting this unique cysteine residue [1]. Researchers can use the compound as a reference standard in competitive binding assays (e.g., TR-FRET PPARγ competitor assays) to distinguish covalent from non-covalent ligand binding modes, and in structural studies to compare the binding pose of novel covalent PPARγ modulators against the endogenous conjugate.

MRP1/MRP3 Transporter Functional Assays and Multidrug Resistance Studies

With established Km values of 1.4 μM (MRP1) and 2.9 μM (MRP3), 15d-PGJ2-GS serves as a well-characterized, commercially available substrate for inside-out membrane vesicle transport assays [1]. This enables reproducible, quantitative assessment of MRP1 and MRP3 function in drug-resistant cancer cell lines, screening of MRP inhibitors, and structure–activity relationship studies of glutathione conjugate efflux. The approximately 2-fold cytoprotection conferred by MRP1/MRP3 expression against 15d-PGJ2 cytotoxicity, which is reversed by GSH depletion, provides a robust functional readout for MRP activity in cellular assays [1].

GST–PPARγ Signaling Axis and GST Inhibitor Screening

15d-PGJ2-GS inhibits recombinant human GST isozymes with Ki values in the 0.15–2.0 μM range, comparable to the parent compound but operating through a non-covalent sequestration mechanism rather than covalent inactivation [1][2]. This property makes 15d-PGJ2-GS a valuable tool compound for dissecting the GST-dependent regulation of PPARγ transactivation, for screening GST inhibitors that compete with endogenous ligand–GST interactions, and for studying how GST polymorphisms affect the intracellular bioavailability of cyclopentenone prostaglandin conjugates.

LC-MS/MS Biomarker Method Development for the PGD2/15dPGJ2 Pathway

As the authentic reference standard for the primary intracellular metabolite of 15d-PGJ2, this compound is essential for developing and validating quantitative LC-MS/MS methods to measure 15d-PGJ2-GS and 15d-PGJ2-Cys in biological matrices (plasma, urine, cell lysates) [1][2]. Given that free 15d-PGJ2 is detected only at low picomolar levels and is questioned as an endogenous mediator, the glutathione and cysteine conjugates represent the analytically accessible biomarkers for monitoring PGD2/15dPGJ2 pathway activity in preclinical models of inflammation, cancer, and metabolic disease, as well as for pharmacodynamic assessment of mPGES-1 inhibitors.

Quote Request

Request a Quote for 15-deoxy-Delta12,14-Prostaglandin J2 Glutathione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.